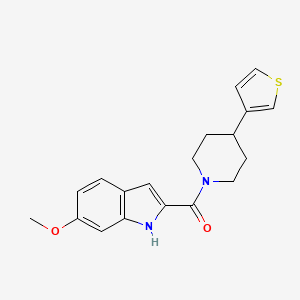

(6-methoxy-1H-indol-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-23-16-3-2-14-10-18(20-17(14)11-16)19(22)21-7-4-13(5-8-21)15-6-9-24-12-15/h2-3,6,9-13,20H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPOGSLFSMYYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methoxy-1H-indol-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Indole Core: Starting from an appropriate aniline derivative, the indole core can be synthesized via Fischer indole synthesis.

Methoxylation: The indole core is then methoxylated at the 6-position using a suitable methoxylating agent like dimethyl sulfate or methyl iodide under basic conditions.

Piperidine and Thiophene Attachment: The piperidine ring is synthesized separately and then functionalized with a thiophene group. This can be achieved through nucleophilic substitution reactions.

Coupling Reaction: Finally, the indole and piperidine-thiophene moieties are coupled using a carbonylation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-donating effect of the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products:

Oxidation: Formation of 6-methoxyindole-2-carboxylic acid.

Reduction: Formation of (6-methoxy-1H-indol-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Potential applications in drug discovery due to its structural similarity to bioactive indole derivatives.

- Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry:

- Utilized in the development of new materials with specific electronic properties due to the presence of the thiophene moiety.

Mechanism of Action

The compound’s biological activity is often attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to serotonin receptors or other tryptophan-binding proteins. The methoxy group can enhance its binding affinity and specificity, while the piperidine-thiophene moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table highlights key structural analogues and their pharmacological or physicochemical distinctions:

Pharmacological and Physicochemical Insights

- Indole vs. Indazole Derivatives : The target compound’s indole core contrasts with indazole derivatives (e.g., ), which exhibit higher metabolic stability due to reduced oxidative metabolism at the fused aromatic ring. However, indazoles may suffer from lower solubility compared to indoles .

- Substituent Effects: The 6-methoxy group on the indole (target) may reduce cytochrome P450-mediated metabolism compared to 6-fluoro or 6-dimethylamino analogs .

- Piperidine vs. Piperazine Scaffolds : Piperazine-containing analogues (e.g., ) often display improved solubility due to increased polarity but may exhibit faster clearance compared to piperidine-based compounds .

Receptor Binding and Selectivity

- Cannabinoid Receptor Affinity: The target compound’s indole-piperidine-thiophene architecture aligns with SAR studies for CB1 ligands, where a hydrophobic side chain (e.g., thiophene) and electron-donating groups (e.g., methoxy) enhance binding .

- Estrogen Receptor Modulation: Benzo[b]thiophene-containing methanones (e.g., ) show ERβ selectivity, whereas the target compound’s thiophene-piperidine motif may favor alternative targets due to steric and electronic differences .

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 284.36 g/mol. The structure features an indole moiety linked to a piperidine ring, which is further substituted with a thiophene group. This unique combination suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The indole structure is known for its role in modulating neurotransmitter systems, particularly serotonin receptors, while the piperidine and thiophene components may enhance binding affinity and specificity.

Key Mechanisms:

- Receptor Binding : The compound likely binds to serotonin receptors (5-HT receptors), influencing mood and anxiety pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Anticancer Activity

A study on structurally similar indole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance, indole-based compounds exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells, indicating strong anticancer properties. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indole A | MCF-7 | 15 | Apoptosis |

| Indole B | HeLa | 25 | Cell Cycle Arrest |

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antimalarial Activity

Research indicates that indole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For example, one study reported IC50 values for related compounds ranging from 4.00 to 35.36 µM against different strains of P. falciparum .

Case Studies

- Case Study on Anticancer Properties : A derivative similar to this compound was tested for its effects on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting that modifications to the indole structure can enhance anticancer efficacy.

- Case Study on Antimicrobial Effects : A series of thiophene-containing indoles were evaluated for their antibacterial properties. The results demonstrated that compounds with higher electron-donating groups exhibited better activity against S. aureus, highlighting the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.